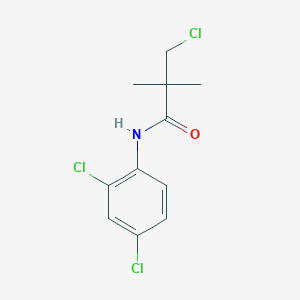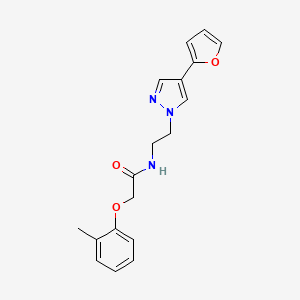
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as FEPA, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. FEPA is a pyrazole-based compound that has been synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood. However, it has been proposed that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its biological activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a role in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the regulation of inflammation and immune response. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of cancer growth and progression. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to scavenge free radicals, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is easy to synthesize and has a high yield. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising compound for further research. However, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide also has some limitations for lab experiments. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The first direction is to further investigate the mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Understanding the mechanism of action will help in the development of more specific and effective drugs. The second direction is to study the pharmacokinetics and pharmacodynamics of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide in vivo. This will help in the development of dosage and administration guidelines for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The third direction is to test the safety and efficacy of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide in clinical trials. This will help in the development of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the fourth direction is to develop N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide analogs that have improved pharmacokinetics and pharmacodynamics. This will help in the development of more potent and specific drugs.
Métodos De Síntesis
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of o-tolyloxyacetic acid with 4-(furan-2-yl)-1H-pyrazole-1-amine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then heated at 80°C for 6 hours to obtain the desired product. The yield of the synthesis is around 70%.
Aplicaciones Científicas De Investigación
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been tested in vitro and in vivo for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been tested for its anti-cancer activity and has been found to induce apoptosis in cancer cells. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have anti-oxidant properties and can scavenge free radicals.
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUPSQEOVATBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

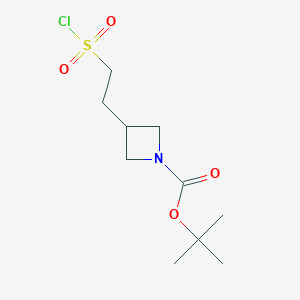
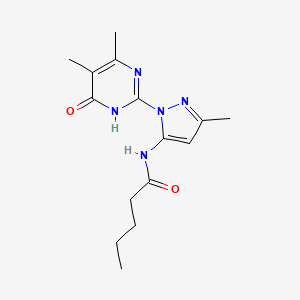
![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)


![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
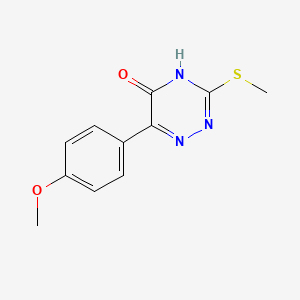


![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
